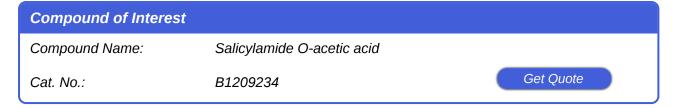


In-Depth Technical Guide: Salicylamide O-acetic acid (CAS Number: 25395-22-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Salicylamide O-acetic acid, with the CAS number 25395-22-6, is a derivative of salicylic acid. [1] It is also known by synonyms such as 2-(2-carbamoylphenoxy)acetic acid and (ortho-carbamoylphenoxy)acetic acid.[1] This compound integrates a salicylamide structure with an acetic acid moiety, which may confer unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of Salicylamide O-acetic acid

Property	Value	Source
CAS Number	25395-22-6	[1]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
IUPAC Name	2-(2-carbamoylphenoxy)acetic acid	[1]
Melting Point	221 °C	[2]
Appearance	Crystals	[3]
Solubility	Soluble in aqueous alkali	[3]



Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for **Salicylamide O-acetic acid** are proprietary, a general laboratory-scale synthesis can be described. One common approach involves the reaction of salicylamide with a haloacetic acid ester in the presence of a base, followed by hydrolysis of the resulting ester.

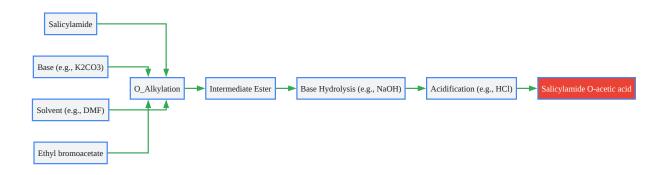
A patent describes a method for preparing salicylamide acetate from salicylaldehyde using an amino-protecting agent and subsequent acid hydrolysis, suggesting a scalable synthetic route. [4] Another patented method for synthesizing salicylamide involves the reaction of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in acetic acid with a catalyst.[4]

Experimental Protocol: Conceptual Synthesis of Salicylamide O-acetic acid

- O-Alkylation of Salicylamide: Salicylamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
- A slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide.
- An equimolar amount of an ethyl haloacetate, typically ethyl bromoacetate, is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: Upon completion of the O-alkylation, the resulting ester intermediate is hydrolyzed. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.
- After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the Salicylamide O-acetic acid.
- The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



Logical Workflow for Synthesis:



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Caption: Conceptual workflow for the synthesis of Salicylamide O-acetic acid.

Biological Activity and Potential Therapeutic Applications

Salicylamide O-acetic acid is reported to have analgesic, anti-inflammatory, and antipyretic properties, similar to other salicylates.[3] It is structurally related to salicylic acid, the active metabolite of aspirin, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of prostaglandin synthesis by COX enzymes.[5] While direct evidence for **Salicylamide O-acetic acid** is limited, its structural similarity to salicylamide suggests it may act as a COX inhibitor.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

Foundational & Exploratory



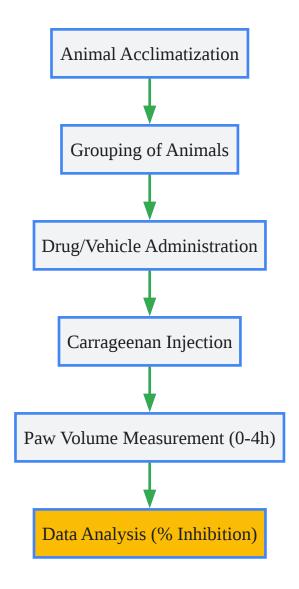


This widely used and reproducible model can be employed to evaluate the anti-inflammatory activity of **Salicylamide O-acetic acid**.[6]

- Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
- Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of Salicylamide O-acetic acid.
- Drug Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.
- Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.
- Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:





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Caption: Workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Cyclooxygenase (COX) Inhibition and NF-κB Signaling

The primary mechanism of action for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[7] Inhibition of NF-κB



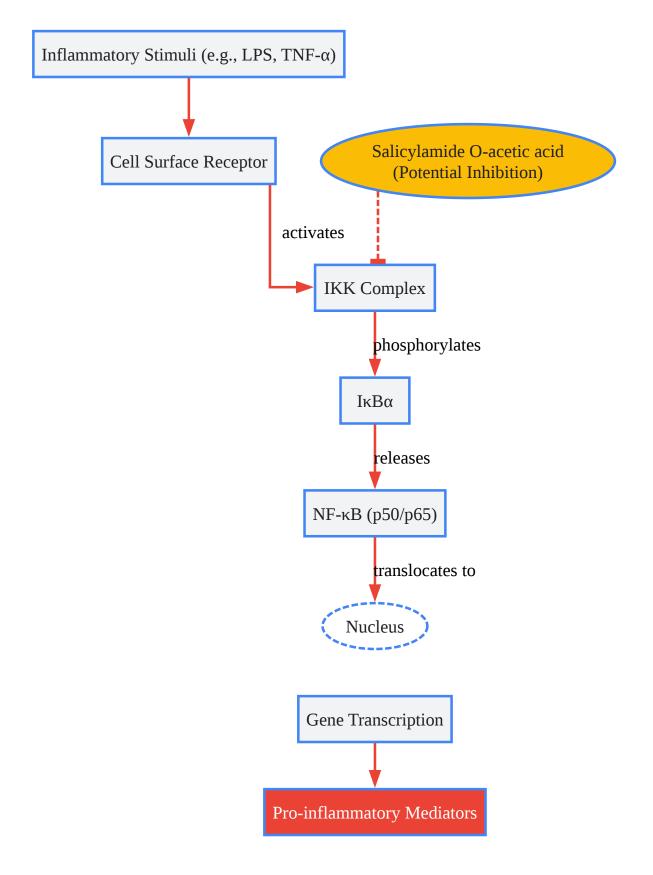




activation can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: NF-кВ Activation and Potential Inhibition by Salicylamide O-acetic acid





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Caption: Potential inhibition of the NF-kB signaling pathway.



Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the IC₅₀ values of **Salicylamide O-acetic acid** for COX-1 and COX-2.

- Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.
- Procedure: The assay is typically performed in a 96-well plate format.
- The test compound (Salicylamide O-acetic acid) at various concentrations is pre-incubated with the COX enzyme.
- The reaction is initiated by the addition of arachidonic acid.
- The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance.
- Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀
 value is determined by plotting the percent inhibition against the log of the compound
 concentration.

Pharmacokinetics and Toxicology

Specific pharmacokinetic data for **Salicylamide O-acetic acid** is not readily available in the public domain. However, data from its parent compound, salicylamide, can provide some insights. Salicylamide is rapidly absorbed and extensively metabolized.[1]

Table 2: Pharmacokinetic Parameters of Salicylamide (for reference)



Parameter	Value	Species	Dose	Source
Time to Peak Plasma Concentration (Tmax)	30-60 minutes	Human	650 mg - 2.6 g	[1]
Urinary Excretion	90-100% within 24 hours	Human	150 mg - 1 g	[1]

Toxicology

Limited direct toxicological data is available for **Salicylamide O-acetic acid**. For the related compound N-acetyl-salicylamide, the oral LD₅₀ in rats is 2 g/kg, and in mice, it is >5 g/kg.[8]

Experimental Protocol: Acute Oral Toxicity (LD50 Determination)

This study is conducted to determine the median lethal dose (LD50) of a substance.

- Animals: Typically, rats or mice of a single sex are used.
- Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.
- Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of **Salicylamide O-acetic acid** and its metabolites in biological matrices and pharmaceutical formulations.

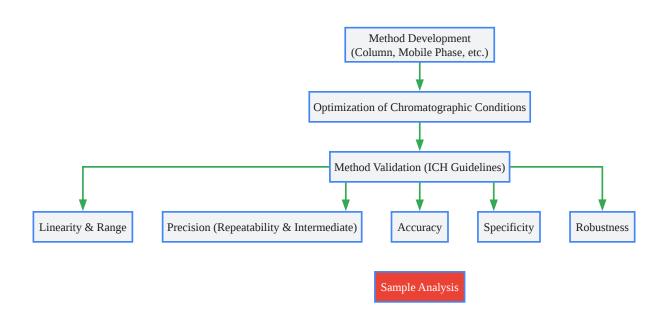
Experimental Protocol: HPLC Method for Quantification

Instrumentation: A standard HPLC system with a UV detector.



- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like phosphoric acid to control the pH.
- Detection: UV detection at a wavelength determined by the UV spectrum of Salicylamide Oacetic acid.
- Sample Preparation: For biological samples, protein precipitation followed by centrifugation or solid-phase extraction may be necessary.
- Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.

Workflow for HPLC Method Development and Validation:



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Caption: Workflow for HPLC method development and validation.

Conclusion and Future Directions

Salicylamide O-acetic acid is a compound with potential analgesic and anti-inflammatory properties, likely acting through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. While its chemical properties and general synthetic approaches are understood, there is a notable lack of specific quantitative biological, pharmacokinetic, and toxicological data in publicly available literature. Further in-depth studies are required to fully characterize its pharmacological profile and assess its therapeutic potential. Future research should focus on obtaining quantitative data on its COX-1/COX-2 selectivity, elucidating its precise mechanism of action on inflammatory signaling pathways, and conducting comprehensive pharmacokinetic and toxicological studies.

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